

Spectroscopic Analysis of Di(pyridin-3-yl)methanone: A Technical Guide

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Compound of Interest

Compound Name: *Di(pyridin-3-yl)methanone*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for **Di(pyridin-3-yl)methanone** (CAS 35779-35-2). Due to the current lack of publicly available experimental spectra for this compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and known spectroscopic principles. Furthermore, standardized experimental protocols for obtaining these spectra are provided to guide researchers in the empirical analysis of this and similar organic compounds. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of pyridinyl compounds in drug discovery and materials science.

Introduction

Di(pyridin-3-yl)methanone is a diaryl ketone featuring two pyridine rings linked by a carbonyl group. The positioning of the nitrogen atoms at the 3-position of the pyridine rings influences the molecule's electronic properties, reactivity, and potential as a ligand in coordination chemistry or as a scaffold in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound. This guide outlines the predicted spectroscopic characteristics and provides generalized, yet detailed, protocols for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Di(pyridin-3-yl)methanone**. These predictions are derived from established chemical shift correlations, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **Di(pyridin-3-yl)methanone**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.80	d	2H	H-2, H-2'
~8.70	dd	2H	H-6, H-6'
~7.90	ddd	2H	H-4, H-4'
~7.45	dd	2H	H-5, H-5'

Predicted in CDCl_3 . Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

Table 2: Predicted ^{13}C NMR Spectral Data for **Di(pyridin-3-yl)methanone**

Chemical Shift (δ) (ppm)	Assignment
~190-195	C=O
~153	C-2, C-2'
~150	C-6, C-6'
~136	C-4, C-4'
~132	C-3, C-3'
~124	C-5, C-5'

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Di(pyridin-3-yl)methanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1680-1660	Strong	C=O stretch (diaryl ketone)
1600-1450	Medium-Strong	Aromatic C=C and C=N stretching
1300-1000	Medium	C-H in-plane bending
900-650	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **Di(pyridin-3-yl)methanone**

m/z	Proposed Fragment
184	[M] ⁺ (Molecular Ion)
156	[M - CO] ⁺
105	[C ₅ H ₄ N-C=O] ⁺ (Pyridinoyl cation)
78	[C ₅ H ₄ N] ⁺ (Pyridyl cation)

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound such as **Di(pyridin-3-yl)methanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- **^1H NMR Acquisition:**
 - Tune and match the probe for the ^1H frequency.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:**
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire the spectrum using a standard single-pulse experiment with proton decoupling.
 - Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using appropriate NMR software. Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).^[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[\[2\]](#)
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.[\[3\]](#)
- **Pressure Application:** Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
- **Spectrum Acquisition:** Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

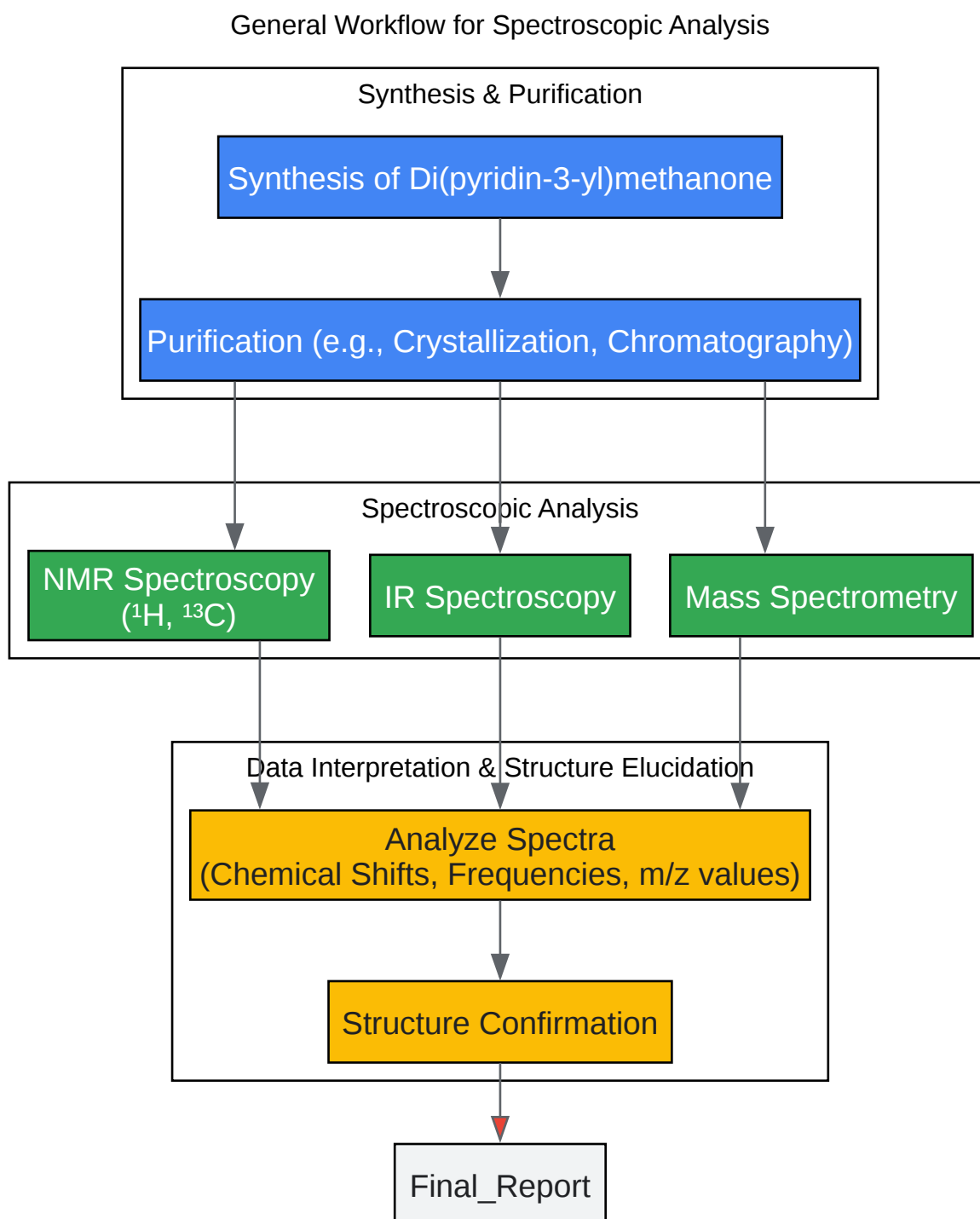
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Ionization:** The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[7\]](#)[\[8\]](#)
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The mass spectrum, a plot of relative ion abundance versus m/z , is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Di(pyridin-3-yl)methanone**.



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